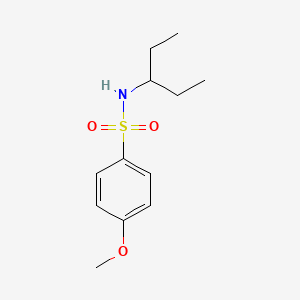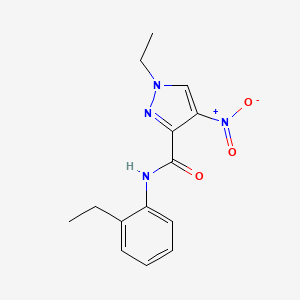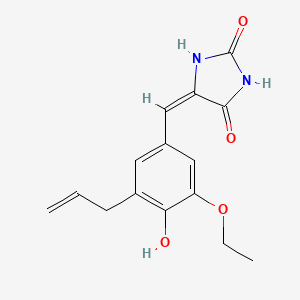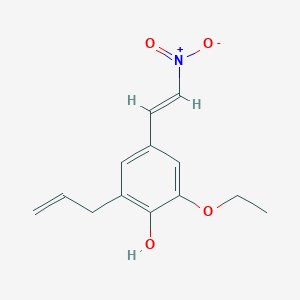![molecular formula C18H18Cl2N2O B5716494 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide acts as a selective inhibitor of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is essential for the function of the cullin-RING E3 ubiquitin ligases (CRLs), which are involved in the degradation of various regulatory proteins. Inhibition of NAE by 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide leads to the accumulation of NEDD8-conjugated CRL substrates, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide is its specificity for NAE, which makes it a valuable tool for studying the ubiquitin-proteasome pathway. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer. In addition, 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide can be toxic to normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide and other cancer drugs. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. Finally, there is a need for further studies to determine the long-term safety and efficacy of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide in humans.
Synthesemethoden
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide is a synthetic compound that can be produced through a multi-step process. The synthesis method involves the reaction of 4-chloro-3-nitrobenzoic acid with piperidine to form 4-(1-piperidinyl)-3-nitrobenzoic acid, which is then reduced to 4-(1-piperidinyl)-3-aminobenzoic acid. The resulting compound is then reacted with 3-chloro-4-bromoaniline to form 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that regulate cell cycle progression, DNA repair, and apoptosis. Inhibition of NAE by 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide leads to the accumulation of these regulatory proteins, which ultimately results in cell death.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-7-3-2-6-14(15)18(23)21-13-8-9-17(16(20)12-13)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYIHOKCPZKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)

![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)







![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)
